![molecular formula C18H21NO2 B3968612 2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B3968612.png)
2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide
Overview
Description
2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMAA was first synthesized in the 1940s and has since been used in the production of pharmaceuticals, fragrances, and pesticides. In recent years, DMAA has been studied for its potential use as a performance-enhancing agent in sports and as a cognitive enhancer.
Mechanism of Action
2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide works by stimulating the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, motivation, and energy levels. This compound also works by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and respiratory rate. It also increases the release of glucose and fatty acids into the bloodstream, providing energy to the body. This compound also has vasoconstrictive effects, which can lead to reduced blood flow to certain parts of the body.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been used in various laboratory experiments due to its stimulant properties. It has been used to study the effects of stimulants on cognitive function and physical performance. However, the use of this compound in laboratory experiments has limitations due to safety concerns and its potential to cause adverse health effects.
Future Directions
Further research is needed to determine the long-term effects of 2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide on cognitive function and physical performance. More studies are needed to determine the safety and efficacy of this compound as a performance-enhancing agent in sports. Additionally, research is needed to identify potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential use as a performance-enhancing agent in sports due to its stimulant properties. It has been shown to increase energy levels, improve focus, and enhance physical performance. However, the use of this compound in sports has been controversial due to safety concerns and its potential to cause adverse health effects.
This compound has also been studied for its potential use as a cognitive enhancer. It has been shown to improve memory, attention, and cognitive processing speed. However, more research is needed to determine the long-term effects of this compound on cognitive function.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-10-14(2)17(11-13)21-12-18(20)19-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSRFRBOOPEPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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